

Oxaprozin-d10: A Technical Guide to the Certificate of Analysis and Isotopic Purity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) and isotopic purity of **Oxaprozin-d10**. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin serves as an invaluable internal standard in pharmacokinetic and metabolic studies, demanding rigorous quality control to ensure data integrity.

Core Compound Specifications

A thorough understanding of the fundamental properties of **Oxaprozin-d10** is essential for its proper handling, storage, and application in experimental settings. The following table summarizes the key physical and chemical characteristics of this stable isotope-labeled standard.



Parameter	Specification	Source
Chemical Name	4,5-diphenyl-2-oxazole- propionic-d10 acid	N/A
Molecular Formula	C18H5D10NO3	N/A
Molecular Weight	303.38 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Slightly soluble in Chloroform and DMSO	N/A
Storage Conditions	-20°C	N/A

Certificate of Analysis: A Detailed Examination

The Certificate of Analysis is a critical document that accompanies any high-purity chemical standard, providing a comprehensive summary of its quality and identity. For a deuterated compound such as **Oxaprozin-d10**, the CoA must include specific data on its isotopic purity. The following table outlines the essential components of a typical CoA for **Oxaprozin-d10**, with representative data for isotopic distribution.



Analysis	Specification	Method
Identity (¹H-NMR)	Conforms to structure	Nuclear Magnetic Resonance Spectroscopy
Purity (HPLC)	≥98%	High-Performance Liquid Chromatography
Mass Spectrometry	Conforms to expected mass	Electrospray Ionization Mass Spectrometry (ESI-MS)
Isotopic Purity	Report Value	Mass Spectrometry
Deuterium Incorporation	≥99 atom % D	N/A
Isotopic Distribution	Mass Spectrometry	
d10	>99%	N/A
d9	<1%	N/A
d0 (unlabeled)	<0.1%	N/A
Residual Solvents	Meets USP <467> requirements	Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Accurate determination of isotopic purity is paramount for the reliable use of **Oxaprozin-d10** as an internal standard. High-resolution mass spectrometry is the primary technique employed for this purpose.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and the percentage of deuterium incorporation in **Oxaprozin-d10**.

Instrumentation:

• High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)



• Ultra-High-Performance Liquid Chromatography (UHPLC) system

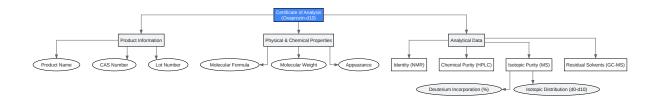
Procedure:

- Sample Preparation: A stock solution of **Oxaprozin-d10** is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 μg/mL.
- Chromatographic Separation: A small volume (e.g., 1-5 μL) of the working solution is injected into the UHPLC system. A C18 column is typically used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This step ensures the separation of Oxaprozin-d10 from any potential impurities.
- Mass Spectrometric Analysis: The eluent from the UHPLC is introduced into the HRMS source. The mass spectrometer is operated in full scan mode in the positive or negative ion mode, depending on which provides a better signal for Oxaprozin-d10.
- Data Analysis: The mass spectrum of the Oxaprozin-d10 peak is analyzed to determine the
 relative abundance of the different isotopic species (d0 to d10). The isotopic purity is
 calculated by comparing the peak intensity of the fully deuterated (d10) species to the sum of
 the intensities of all isotopic species.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical structure of a Certificate of Analysis and the experimental workflow for determining isotopic purity.





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Caption: Logical structure of a Certificate of Analysis for Oxaprozin-d10.



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Caption: Experimental workflow for isotopic purity determination.

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